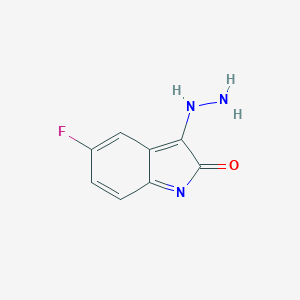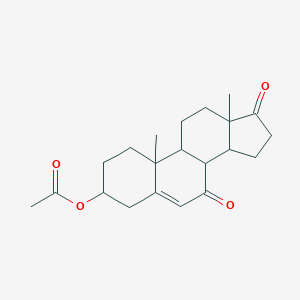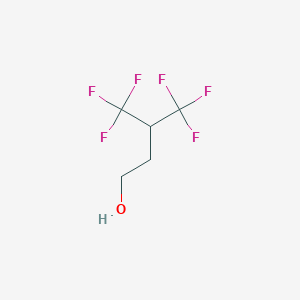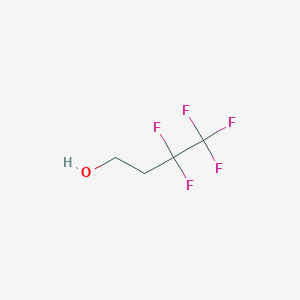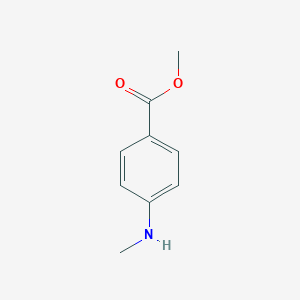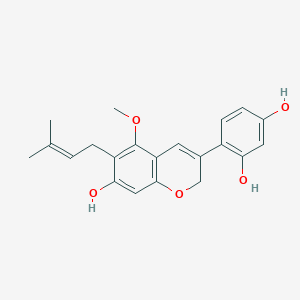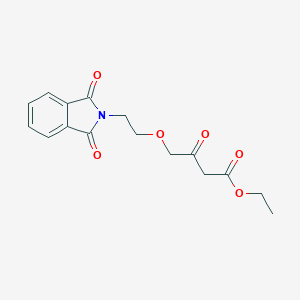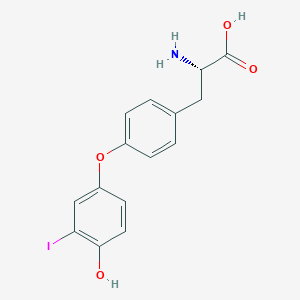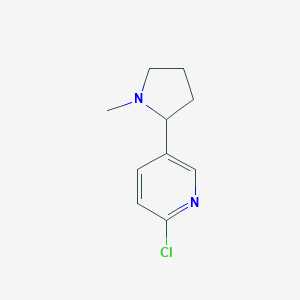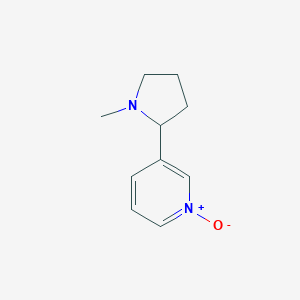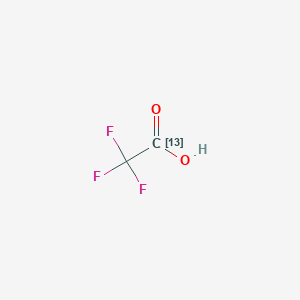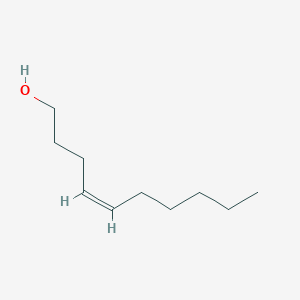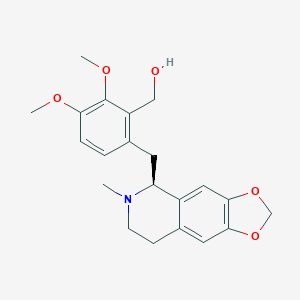
(-)-Canadalisol
描述
(-)-Canadalisol: is a naturally occurring alkaloid compound that has garnered interest due to its unique chemical structure and potential biological activities. It is isolated from the roots of the plant Canadia canadensis, which is native to North America. The compound is known for its complex molecular architecture, which includes multiple chiral centers and a distinctive arrangement of functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Canadalisol involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups via selective oxidation and reduction reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. Additionally, biotechnological approaches, such as the use of engineered microorganisms, are being explored to produce this compound in a more sustainable and cost-effective manner.
化学反应分析
Types of Reactions: (-)-Canadalisol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological properties.
科学研究应用
Chemistry: In chemistry, (-)-Canadalisol is used as a model compound to study complex synthetic transformations and reaction mechanisms. Its intricate structure provides a challenging target for synthetic chemists, leading to the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit the growth of cancer cells and pathogenic microorganisms has led to research into its use as an anticancer and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable starting material for the synthesis of novel compounds with potential commercial applications.
作用机制
The mechanism of action of (-)-Canadalisol involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death in pathogenic microorganisms and cancer cells. The compound’s ability to bind to and inhibit these targets is attributed to its unique chemical structure, which allows for specific interactions with the active sites of enzymes and other proteins.
相似化合物的比较
(-)-Berberine: Another alkaloid with antimicrobial and anticancer properties.
(-)-Palmatine: An alkaloid with similar biological activities and structural features.
(-)-Jatrorrhizine: A related compound with antimicrobial and anti-inflammatory properties.
Uniqueness of (-)-Canadalisol: What sets this compound apart from these similar compounds is its unique arrangement of functional groups and chiral centers, which contribute to its distinct biological activities. Its complex structure also presents a greater synthetic challenge, making it a valuable target for the development of new synthetic methodologies and the exploration of novel biological activities.
属性
IUPAC Name |
[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSDXBAFDTERM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


